molecular formula C12H12O2S B232492 2-(Phenylsulfanyl)-1,3-cyclohexanedione

2-(Phenylsulfanyl)-1,3-cyclohexanedione

货号: B232492
分子量: 220.29 g/mol
InChI 键: GSZIVGBOSMBPOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Phenylsulfanyl)-1,3-cyclohexanedione is a specialized 1,3-cyclohexanedione derivative where the 2-position is functionalized with a phenylsulfanyl (or phenylthio) group. This structure combines a 1,3-dicarbonyl system, known for its keto-enol tautomerism and chelating ability, with a sulfur-based moiety, making it a highly valuable building block in organic synthesis and medicinal chemistry research. The compound serves as a key precursor for the synthesis of complex sulfur-containing heterocycles. Its reactivity is characterized by the nucleophilic carbon between the two carbonyl groups and the potential reactivity of the sulfur atom, allowing it to participate in multi-component reactions and cyclocondensation events. Research on closely related structures, such as 2-acyl-cyclohexane-1,3-diones, has highlighted the significance of the 1,3-dione pharmacophore as a critical feature for inhibiting the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a molecular target for herbicide development . Furthermore, the phenylsulfanyl group is a notable feature in synthetic chemistry. For instance, studies on the one-pot, three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone from a 1,3-cyclohexanedione demonstrate the utility of incorporating a phenylthio moiety to create complex molecular architectures, often under efficient, catalytic conditions . This reinforces the role of compounds like 2-(Phenylsulfanyl)-1,3-cyclohexanedione as versatile intermediates for constructing diverse chemical libraries. Researchers value this compound for developing novel synthetic methodologies and exploring structure-activity relationships in various biological systems. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

属性

分子式

C12H12O2S

分子量

220.29 g/mol

IUPAC 名称

2-phenylsulfanylcyclohexane-1,3-dione

InChI

InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2

InChI 键

GSZIVGBOSMBPOG-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2

规范 SMILES

C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2

产品来源

United States

相似化合物的比较

Structural and Functional Group Variations

The pharmacological and agrochemical activities of 1,3-cyclohexanedione derivatives are highly dependent on substituent chemistry. Key analogues include:

Compound Name Substituent at 2-Position Key Applications Mechanism of Action
2-(Phenylsulfanyl)-1,3-cyclohexanedione Phenylsulfanyl (-SPh) Hypothetical: Antioxidant, enzyme inhibition Likely thiol-mediated redox modulation
NTBC (2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) 2-Nitro-4-trifluoromethylbenzoyl Treatment of hereditary tyrosinemia type I Inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), blocking tyrosine catabolism
Mesotrione (2-(4-Methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) 4-Methylsulfonyl-2-nitrobenzoyl Herbicide (maize crops) HPPD inhibition, disrupting carotenoid biosynthesis
Tembotrione 2-Chloro-4-(methylsulfonyl)-3-(trifluoroethoxymethyl)benzoyl Herbicide (broadleaf weed control) HPPD inhibition
Sethoxydim (EZ)-2-(1-Ethoxyiminobutyl)-5-[2-(ethylthio)propyl] Herbicide (grass control) Acetyl-CoA carboxylase (ACCase) inhibition

Structural Insights :

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfonyl (-SO₂) groups in NTBC and mesotrione enhance HPPD binding via electron-deficient aromatic interactions .
  • Sulfur-Containing Groups: The phenylsulfanyl group in the target compound may act as a redox-active moiety, differing from the non-reactive sulfonyl groups in mesotrione. This could enable antioxidant or pro-oxidant effects in biological systems.
  • Bulkier Substituents : Tembotrione’s trifluoroethoxymethyl group improves herbicidal selectivity by optimizing steric interactions with plant HPPD .

Hypothetical Activity of 2-(Phenylsulfanyl)-1,3-cyclohexanedione :

  • Potential applications in microbial redox modulation (analogous to pyomelanin-producing Pseudomonas resistance mechanisms ).
  • May lack herbicidal HPPD inhibition due to the absence of a nitrobenzoyl group critical for plant target binding .

Metabolic and Toxicity Profiles

  • NTBC : Minimal human toxicity but induces corneal opacities in rats at high doses (>10 mg/kg) .
  • Mesotrione: Rapidly metabolized in mammals to non-toxic derivatives (e.g., 4-methylsulfonylbenzoic acid) .
  • Sethoxydim: Low acute toxicity (rat LD₅₀ >3,000 mg/kg) but may inhibit fatty acid biosynthesis in non-target organisms .

Predicted Metabolism of 2-(Phenylsulfanyl)-1,3-cyclohexanedione :

  • Sulfur oxidation to sulfone or cleavage of the C-S bond could generate metabolites like phenylsulfonic acid or cyclohexanedione derivatives .

准备方法

Reaction Design and Mechanistic Insights

The propargylation of 1,3-cyclohexanedione with sulfur-containing propargyl alcohols represents a cornerstone methodology. As demonstrated by, scandium triflate (Sc(OTf)₃) serves as an effective Lewis acid catalyst, facilitating the coupling of 1,3-cyclohexanedione with propargyl alcohols bearing phenylsulfanyl substituents. The reaction proceeds via activation of the propargyl alcohol’s hydroxyl group by Sc(OTf)₃, followed by nucleophilic attack of the diketone’s enol tautomer at the propargyl carbon. Tetrabutylammonium hydrogensulfate (Bu₄NHSO₄) acts as a phase-transfer catalyst, enhancing the solubility of ionic intermediates in the nitromethane-water solvent system.

Optimized Reaction Conditions

Key parameters for maximizing yield and selectivity include:

  • Catalyst loading : 5 mol% Sc(OTf)₃ and 10 mol% Bu₄NHSO₄.

  • Solvent system : MeNO₂–H₂O (10:1 ratio) at reflux (≈110°C).

  • Reaction time : 10–60 minutes, monitored by HPLC for >98% conversion.

Under these conditions, the target 2-(phenylsulfanyl)-1,3-cyclohexanedione is isolated in 77% yield after chromatographic purification.

Table 1: Optimization of Propargylation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (Sc(OTf)₃)5 mol%Maximizes rate
SolventMeNO₂–H₂O (10:1)Enhances solubility
TemperatureReflux (110°C)Accelerates kinetics
Time10–60 minBalances conversion vs. side reactions

Palladium-Catalyzed Transfer Hydrogenation for Precursor Synthesis

Synthesis of 1,3-Cyclohexanedione Precursor

The preparation of 1,3-cyclohexanedione, a critical precursor, employs a transfer hydrogenation strategy using resorcinol and sodium formate in the presence of 5% Pd/C. Key steps include:

  • Reaction setup : Resorcinol (1.0 equiv), sodium formate (1.25 equiv), and 5% Pd/C (1–5 wt%) in aqueous medium at pH 5–11.

  • Temperature profile : 40–70°C for 1–15 hours, achieving >98% conversion.

  • Work-up : Filtration to remove Pd/C, acidification to pH 3 with HCl, and salting-out with NaCl to precipitate the product (91% yield).

Functionalization via Sulfanylation

Post-synthesis of 1,3-cyclohexanedione, the introduction of the phenylsulfanyl group at the 2-position is achieved through:

  • Thiol-Michael addition : Treatment with thiophenol (PhSH) under basic conditions (e.g., K₂CO₃ in DMF).

  • Radical-mediated pathways : Using AIBN as an initiator and PhSH in refluxing toluene.

However, the Lewis acid-catalyzed propargylation method supersedes these approaches in regioselectivity and efficiency.

Comparative Analysis of Methodologies

Yield and Scalability

  • Propargylation route : 77% yield, amenable to gram-scale synthesis.

  • Pd/C-mediated route : 91% yield for precursor, requiring subsequent functionalization.

常见问题

Q. What spectroscopic methods are recommended for characterizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, and how should data discrepancies be resolved?

Answer: 1H NMR is a primary tool for structural confirmation, particularly for verifying the phenylsulfanyl substituent and cyclohexanedione backbone. Key peaks include aromatic protons (δ 6.6–7.2 ppm for the phenyl group) and ketone-adjacent protons (δ 2.2–2.8 ppm). For purity assessment, integrate non-overlapping signals (e.g., methylene protons at δ 1.8–2.1 ppm) and compare with theoretical values . Discrepancies in integration ratios may arise from residual solvents or impurities; repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments) and cross-validate with high-resolution mass spectrometry (HRMS) or HPLC.

Q. How can synthetic routes for 2-(Phenylsulfanyl)-1,3-cyclohexanedione be optimized for yield and scalability?

Answer: A two-step approach is recommended:

Friedel-Crafts acylation : React 1,3-cyclohexanedione with phenylsulfanyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the intermediate.

Cyclization : Use acid catalysis (H₂SO₄ or polyphosphoric acid) to stabilize the diketone structure .
Optimize solvent polarity (e.g., dichloromethane for step 1, toluene for step 2) and reaction time (monitor via TLC). Scale-up requires careful temperature control to avoid exothermic side reactions. Yields >70% are achievable with stoichiometric AlCl₃ and inert atmospheres.

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the role of 2-(Phenylsulfanyl)-1,3-cyclohexanedione in microbial resistance mechanisms?

Answer:

  • Genetic Knockouts : Construct hmgA (homogentisate 1,2-dioxygenase) deletion mutants in Pseudomonas aeruginosa to assess the compound’s impact on pyomelanin production. Use SOE-PCR for precise gene deletion and Southern blotting for validation .
  • Efflux Pump Inhibition : Co-administer the compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to test if resistance is mediated by MexAB-OprM. Measure MIC shifts via broth microdilution .
  • Metabolite Profiling : Use LC-MS to quantify homogentisic acid (HGA) accumulation in treated vs. untreated strains, linking resistance to HmgA dysfunction .

Q. How can conflicting data on the compound’s enzymatic inhibition be resolved?

Answer: Conflicting results (e.g., inhibition of pHPPD vs. HmgA) may arise from species-specific enzyme affinities. To resolve:

Enzyme Assays : Purify pHPPD (from plant models) and HmgA (from bacterial lysates) and test inhibition kinetics (IC₅₀) in vitro. Use spectrophotometric assays monitoring substrate depletion (e.g., HGA at 330 nm) .

Structural Docking : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of the compound with pHPPD (PDB: 1SQ5) and HmgA (homology models). Focus on active-site residues (e.g., Tyr257 in pHPPD) .

Q. What methodologies are suitable for analyzing the compound’s oxidative stability under varying environmental conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts with HRMS .
  • Oxidative Stressors : Expose to H₂O₂ (1–5 mM) or UV light (254 nm) to simulate photolytic degradation. Use ESR spectroscopy to detect free radical intermediates (e.g., thiyl radicals from the sulfanyl group) .

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